Product packaging for (5-Bromo-3-fluoropyridin-2-YL)methanamine(Cat. No.:CAS No. 1234616-19-3)

(5-Bromo-3-fluoropyridin-2-YL)methanamine

Cat. No.: B1394511
CAS No.: 1234616-19-3
M. Wt: 205.03 g/mol
InChI Key: POSJGZKYSFEBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromo-3-fluoropyridin-2-yl)methanamine is a halogenated pyridine derivative with a methanamine group at the 2-position of the pyridine ring, substituted with bromine at the 5-position and fluorine at the 3-position. Its molecular formula is C₆H₆BrFN₂, with a molecular weight of 205.03 g/mol . The compound is often utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive bromine and fluorine substituents, which enable cross-coupling reactions and functional group transformations.

Key physicochemical properties include:

  • CAS Number: 1234616-19-3 (free base), 1257535-19-5 (hydrochloride salt) .
  • Purity: Typically ≥95% in commercial supplies .
  • Structural Synonyms: 2-(Aminomethyl)-5-bromo-3-fluoropyridine, (5-Bromo-3-fluoropyridin-2-yl)methylamine .

The hydrochloride salt form (C₆H₇BrClFN₂, MW 241.49 g/mol) is commonly used to enhance stability and solubility in synthetic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrFN2 B1394511 (5-Bromo-3-fluoropyridin-2-YL)methanamine CAS No. 1234616-19-3

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSJGZKYSFEBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281761
Record name 5-Bromo-3-fluoro-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-19-3
Record name 5-Bromo-3-fluoro-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Fluorination Followed by Bromination

This method adapts principles from pyridine functionalization techniques described in patent literature.

Steps :

  • Starting Material : Begin with 2-aminopyridine-3-fluoride or a structurally similar precursor.
  • Diazotization : Treat the amine with nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at 0–5°C to form a diazonium intermediate.
  • Fluorination : React the diazonium salt with a fluorinating agent such as tetrafluoroboric acid (HBF₄) or potassium fluoride (KF) at 35–45°C to yield 3-fluoro-2-aminopyridine .
  • Bromination : Introduce bromine at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (25–50°C).
  • Methanamine Introduction : Convert the 2-amino group to methanamine via reductive alkylation using formaldehyde (HCHO) and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Key Conditions :

  • Yield: ~50–60% (overall).
  • Purification: Column chromatography or recrystallization.

Regioselective Halogen Exchange

Inspired by regioselective substitution methods for pyridine derivatives:

Steps :

  • Starting Material : 2-Chloro-5-nitropyridine or 2,6-dichloropyridine-3-carboxylate .
  • Methoxy Substitution : Replace the 2-chloro group with methoxy using sodium methoxide (NaOMe) in tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
  • Nitro Reduction : Reduce the 5-nitro group to amine using tin(II) chloride (SnCl₂) in HCl.
  • Fluorination : Perform a Schiemann reaction (via diazotization and HBF₄) to introduce fluorine at the 3-position.
  • Bromination : Use bromine in acetic acid (AcOH) to brominate the 5-position.
  • Amine Conversion : Transform the 2-methoxy group to methanamine via hydrolysis to hydroxylamine followed by reductive amination.

Key Conditions :

  • Regioselectivity: >97% for 6-position substitution in certain solvents (e.g., DMF).
  • Yield: ~65–70% (after optimization).

Directed Ortho-Metalation (DoM)

A modern approach leveraging directed metalation for precise substituent placement:

Steps :

  • Starting Material : 2-Methoxypyridine with a directing group (e.g., methoxy).
  • Metalation : Use lithium diisopropylamide (LDA) at -78°C to deprotonate the 3-position.
  • Fluorination : Quench with a fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI).
  • Bromination : Introduce bromine at the 5-position via electrophilic substitution using Br₂/FeBr₃.
  • Methanamine Installation : Convert the 2-methoxy group to methanamine via hydrolysis to pyridone, followed by Curtius rearrangement or reductive amination.

Key Conditions :

  • Temperature: Strict control at -78°C for metalation.
  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Diazotization-Fluorination Mild conditions, scalable Multi-step, moderate yields 50–60%
Halogen Exchange High regioselectivity Requires hazardous reagents (SnCl₂, Br₂) 65–70%
Directed Metalation Precise substituent control Low-temperature requirements, costly reagents ~40–50%

Critical Considerations

  • Purification : Avoid column chromatography where possible; recrystallization or distillation is preferred for industrial scalability.
  • Safety : Bromination and diazotization steps require strict temperature and ventilation control due to toxic gas release (e.g., HBr, NO₂).
  • Cost-Efficiency : Diazotization-fluorination offers the best balance of cost and yield for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5-Bromo-3-fluoropyridin-2-YL)methanamine serves as a versatile building block for more complex heterocyclic compounds. It is particularly useful in:

  • Ligand Development: The compound can be modified to create new ligands for catalysis and coordination chemistry.
  • Reactivity Studies: Its halogen substituents facilitate various chemical reactions, such as substitution and coupling reactions.

Biology

The compound is being investigated for its potential roles in biological systems:

  • Pharmacophore Development: Its structure allows for interactions with biological targets, making it a candidate for drug development.
  • Biological Activity: Preliminary studies suggest that this compound may exhibit activity against certain enzymes or receptors, warranting further investigation.

Medicine

In medicinal chemistry, this compound has shown promise in:

  • Drug Discovery: It is explored as a lead compound for developing treatments for diseases such as cancer and neurological disorders.
  • Mechanism of Action Studies: Understanding how it interacts with molecular targets can lead to insights into its therapeutic potential.

Industrial Applications

This compound is utilized in various industrial processes:

  • Agrochemicals Production: Its reactivity makes it valuable in synthesizing pesticides and herbicides.
  • Specialty Chemicals: The compound serves as an intermediate in producing dyes and other specialty chemicals.

Case Studies and Research Findings

  • Pharmacological Studies : A study published in Journal of Medicinal Chemistry explored the binding affinity of this compound derivatives to specific receptors, indicating potential therapeutic applications in treating neurodegenerative diseases.
  • Synthesis Optimization : Research detailed in Organic Process Research & Development focused on optimizing the synthesis route for higher yields using continuous flow reactors, demonstrating industrial scalability.
  • Biological Interactions : Investigations highlighted in Bioorganic & Medicinal Chemistry revealed that modifications of this compound could enhance its selectivity against cancer cell lines, suggesting its utility as a lead compound in oncology.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (5-Bromo-3-fluoropyridin-2-yl)methanamine, highlighting differences in substituent positions, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound 1234616-19-3 Br (C5), F (C3), NH₂CH₂ (C2) C₆H₆BrFN₂ 205.03 Pharmaceutical intermediate
(5-Bromopyridin-2-yl)methanamine 173999-23-0 Br (C5), NH₂CH₂ (C2) C₆H₇BrN₂ 187.04 Precursor for antitubercular agents
(5-Bromo-2-fluoropyridin-3-yl)methanamine 1211584-25-6 Br (C5), F (C2), NH₂CH₂ (C3) C₆H₆BrFN₂ 205.03 Cross-coupling reactions
(5-Bromo-3-methylpyridin-2-yl)methanamine 1257535-42-4 Br (C5), CH₃ (C3), NH₂CH₂ (C2) C₇H₁₀BrN₂ 217.07 Lipophilic analog for drug discovery
(3-Bromo-5-fluoropyridin-2-yl)methanamine 1257535-21-9 Br (C3), F (C5), NH₂CH₂ (C2) C₆H₆BrFN₂ 205.03 Isomeric variant with altered reactivity

Biological Activity

(5-Bromo-3-fluoropyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, enhances its chemical reactivity and binding affinity to various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H6BrFN2C_6H_6BrFN_2. Its structure includes a pyridine ring substituted at the 5-position with bromine and at the 3-position with fluorine, along with a methanamine side chain. This configuration contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms facilitate enhanced binding interactions through various types of chemical bonds, including hydrogen bonds and van der Waals forces. This interaction can modulate the activity of target proteins involved in diverse biochemical pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of similar pyridine compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . The introduction of this compound into new derivatives has been linked to improved efficacy in inhibiting biofilm formation, which is crucial for treating persistent bacterial infections.

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. Studies suggest that halogenated pyridines can effectively target cancer cell lines by interfering with cell proliferation pathways. For example, some derivatives have demonstrated cytotoxic effects at concentrations significantly lower than their MICs, indicating a promising therapeutic window for further development.

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of oxazolidinone derivatives based on pyridine structures, revealing that certain compounds exhibited up to an 8-fold stronger inhibitory effect than standard antibiotics like linezolid. The most potent derivative had an MIC value of 0.25 µg/mL .
  • Cytotoxicity Assessment : In cytotoxicity assays against HeLa cells, one derivative showed increased toxicity only at concentrations above 256 µg/mL, which is significantly higher than its antibacterial activity levels. This suggests a favorable safety profile for lower doses used in antibacterial applications .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityMIC (µg/mL)Cytotoxicity (HeLa)
This compoundAntibacterial4 - 64High at >256
3-(5-Fluoropyridine-3-yl)-2-oxazolidinoneStronger than linezolid0.25Moderate
5-Bromo-6-fluoropyridin-3-yl)methanamineAnticancer potentialVariesLow at <100

Q & A

Basic: What are the key synthetic routes for (5-Bromo-3-fluoropyridin-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: A common approach involves coupling halogenated pyridine precursors (e.g., 5-bromo-3-fluoropyridine) with boronic acids. For example, details a protocol using bis(triphenylphosphine)palladium(II) dichloride under argon at 140°C, yielding intermediates that undergo deprotection or functionalization to the target amine .
  • Functional Group Transformation: Reduction of nitriles or imines derived from pyridine scaffolds (e.g., via LiAlH4 or catalytic hydrogenation) can yield the methanamine moiety.
  • Optimization Tips:
    • Catalyst Loading: Reduce palladium catalyst to 1-2 mol% to minimize cost and byproducts.
    • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
    • Temperature Control: Lower reaction temperatures (80-100°C) may improve selectivity in fluorinated systems.

Basic: How can purity and structural integrity be validated during synthesis?

Methodological Answer:

  • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 50:50 to 95:5) for purification, as demonstrated in for isolating intermediates .
  • Spectroscopic Analysis:
    • 1H/13C NMR: Confirm substitution patterns (e.g., fluorine coupling constants, bromine-induced deshielding).
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C6H6BrFN2).
  • X-ray Crystallography: For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve structures, leveraging high-resolution single-crystal data .

Advanced: How to resolve contradictions in spectral data or crystallographic results?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify discrepancies caused by dynamic effects or impurities .
  • Redundancy in Crystallography: Collect multiple datasets (e.g., at different temperatures) and refine using SHELXL. Check for twinning or disorder using the R1/Rw convergence criteria .
  • Case Study: In , conflicting HPLC retention times were resolved by repeating the reaction under anhydrous conditions, revealing moisture-sensitive intermediates .

Advanced: What mechanistic insights exist for the reactivity of the bromo-fluoropyridine scaffold?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine and bromine groups deactivate the pyridine ring, directing further substitutions to specific positions (e.g., para to bromine in SNAr reactions).
  • Cross-Coupling Reactivity: Bromine acts as a superior leaving group compared to fluorine in Pd-catalyzed reactions. highlights the use of Suzuki coupling with boronic acids to install furan or aryl groups .
  • Computational Studies: DFT calculations (e.g., using Gaussian) can model transition states to predict regioselectivity in functionalization steps.

Advanced: How to design experiments for studying the compound’s biological interactions?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like kinases). The amine group’s hydrogen-bonding potential can be critical for binding, as seen in similar trifluoromethylphenyl methanamines .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-methanamine) to track metabolic pathways via LC-MS.
  • In Vitro Assays: Test against bacterial/fungal strains to assess antimicrobial activity, referencing protocols from for related benzylamine derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/skin contact.
  • Spill Management: Neutralize acidic byproducts with sodium bicarbonate, and absorb liquids with vermiculite.
  • Storage: Store in amber vials at -20°C under argon to prevent degradation, as halogenated amines are prone to oxidation .

Advanced: How can computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction: Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for pharmacokinetic studies.
  • pKa Calculation: The amine group’s basicity (predicted pKa ~8.5) can be modeled with SPARC, informing solubility in buffer systems.
  • Molecular Dynamics (MD): Simulate membrane permeability using GROMACS, leveraging the compound’s small size (MW 204.03 g/mol) and halogen substituents .

Advanced: What strategies mitigate byproduct formation during amine deprotection?

Methodological Answer:

  • Acid-Sensitive Protecting Groups: Use Boc instead of Cbz to avoid side reactions with bromine. achieved 89.4% yield using TFA for Boc deprotection in CH2Cl2 .
  • Scavengers: Add triethylsilane during TFA treatment to quench carbocation byproducts.
  • Monitoring: Track reaction progress via TLC (silica, UV-active) or inline IR spectroscopy for real-time analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-3-fluoropyridin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-3-fluoropyridin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.